Dibenzyl D-glutamate

Peptide Synthesis Chiral Chemistry Quality Control

Dibenzyl D-glutamate is a chiral D-amino acid building block for solid-phase peptide synthesis. Its tosylate salt form (H-D-Glu(OBzl)-OBzl·Tos-OH) offers orthogonal benzyl protection and is specified to enantiomer ≤0.5%, ensuring stereochemical fidelity for D-amino acid incorporation. Essential for protease-resistant peptide therapeutics and chiral synthon applications.

Molecular Formula C19H21NO4
Molecular Weight 327.4 g/mol
CAS No. 47376-46-5
Cat. No. B3267982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibenzyl D-glutamate
CAS47376-46-5
Molecular FormulaC19H21NO4
Molecular Weight327.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)CCC(C(=O)OCC2=CC=CC=C2)N
InChIInChI=1S/C19H21NO4/c20-17(19(22)24-14-16-9-5-2-6-10-16)11-12-18(21)23-13-15-7-3-1-4-8-15/h1-10,17H,11-14,20H2/t17-/m1/s1
InChIKeyDHQUQYYPAWHGAR-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dibenzyl D-glutamate (CAS 47376-46-5): A High-Enantiopurity D-Amino Acid Diester for Chiral Peptide Synthesis


Dibenzyl D-glutamate is a dibenzyl ester derivative of D-glutamic acid, characterized by the molecular formula C19H21NO4 and an average molecular weight of 327.4 g/mol . As a protected amino acid building block, its carboxyl groups are esterified with benzyl (Bzl) protecting groups, enabling its use in solid-phase and solution-phase peptide synthesis . A critical procurement-grade specification for this compound is the enantiomeric purity of its commercially available tosylate salt form (H-D-Glu(OBzl)-OBzl·Tos-OH), which is typically controlled to an enantiomer content of ≤0.5%, ensuring high stereochemical fidelity in chiral syntheses .

Why L-Configured or Racemic Dibenzyl Glutamate Esters Are Not Interchangeable with the D-Enantiomer


Dibenzyl D-glutamate cannot be substituted by its L-enantiomer (Dibenzyl L-glutamate, CAS 2768-50-5) or racemic mixtures due to the strict stereospecificity inherent in biochemical and synthetic applications. The D-configuration at the alpha-carbon center confers distinct chemical and enzymatic reactivity; for instance, Dibenzyl D-glutamate exhibits a slower hydrolysis rate and is a poor substrate for enzymes specific to L-amino acids compared to its L-counterpart . Furthermore, the enantiomerically pure D-form is essential for introducing non-canonical, protease-resistant D-amino acid residues into peptide therapeutics [1], while racemic or L-forms would lead to mixtures of diastereomers with altered biological activity and unpredictable pharmacological profiles.

Quantitative Differentiators of Dibenzyl D-glutamate: Comparative Evidence for Scientific Selection


Enantiomeric Purity Specification: D-Glu(OBzl)-OBzl·Tos-OH vs. L-Enantiomer

For stereospecific applications, the enantiomeric purity of the commercially available tosylate salt of Dibenzyl D-glutamate is a critical quality attribute. The typical specification for H-D-Glu(OBzl)-OBzl·Tos-OH (CAS 19898-41-0) includes an enantiomer content of ≤0.5% as determined by chiral HPLC . This high level of enantiopurity is essential for preventing the formation of diastereomeric impurities during peptide coupling, which would complicate purification and reduce the yield of the desired chiral peptide.

Peptide Synthesis Chiral Chemistry Quality Control

Hydrogenation Efficiency: D- vs. L-Dibenzyl Glutamate vs. Dibenzyl Aspartate

The benzyl ester protecting groups of Dibenzyl D-glutamate are removed via catalytic hydrogenation to yield the free D-glutamic acid. The D-enantiomer exhibits a high hydrogenation yield, comparable to its L-enantiomer but superior to that of the structurally related dibenzyl aspartate diester .

Deprotection Catalytic Hydrogenation Yield Comparison

Antiproliferative Activity: N,N-Dibenzylglutamic Acid Diesters vs. Cisplatin and Etoposide

Dipeptides derived from N,N-dibenzylglutamic acid α- and γ-benzyl esters, which utilize a structural motif closely related to Dibenzyl D-glutamate, demonstrate significant antiproliferative activity. In a head-to-head comparison, specific glutamyl dipeptides were more effective than conventional chemotherapeutic agents in a drug-resistant cancer cell line [1].

Cancer Research Antiproliferative Drug Resistance

Synthesis of Lipophilic Phosphonates: Dibenzyl D-glutamate vs. Alternative Intermediates

In a synthetic application, Dibenzyl D-glutamate was utilized as a key intermediate for coupling with a monomethyl phosphonate via an acid chloride method to produce a lipophilic phosphonate product . This demonstrates its specific utility in building complex phosphorus-containing molecules of biological interest.

Phosphonate Synthesis Medicinal Chemistry Synthetic Yield

Procurement-Driven Application Scenarios for Dibenzyl D-glutamate (CAS 47376-46-5)


Synthesis of Enantiomerically Pure Peptides Containing D-Glutamate Residues

Researchers requiring the precise incorporation of D-glutamic acid into a peptide sequence will find Dibenzyl D-glutamate, particularly its high-purity tosylate salt form, an essential building block. The benzyl ester protecting groups allow for orthogonal deprotection strategies in solid-phase synthesis, while the stringent enantiomeric purity specification (enantiomer ≤0.5%) ensures that the final peptide product is not contaminated with diastereomers arising from L-glutamate impurities . This is critical for the development of peptide therapeutics and probes where the D-amino acid confers enhanced metabolic stability or altered receptor binding [1].

Precursor for D-Glutamic Acid-Derived Small Molecules in Anticancer Drug Discovery

Medicinal chemistry programs focused on synthesizing novel anticancer agents can utilize Dibenzyl D-glutamate as a starting material to access the N,N-dibenzylglutamic acid scaffold. This is supported by evidence that dipeptides derived from this scaffold demonstrate superior antiproliferative activity against drug-resistant cancer cell lines (WiDr) when compared to the standard-of-care drugs cisplatin and etoposide [2]. The compound's high hydrogenation yield (95-98%) provides an efficient route to D-glutamic acid , a key intermediate for further diversification.

Chiral Building Block for the Synthesis of Lipophilic Phosphonates

In synthetic organic chemistry, Dibenzyl D-glutamate serves as a valuable chiral synthon for constructing more complex molecules, such as lipophilic phosphonates. Its successful use in achieving a 75% yield in a specific acid chloride-mediated coupling reaction provides a validated, quantitative reference point for chemists developing similar phosphorus-containing bioactive compounds. This application highlights the compound's versatility beyond standard peptide synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dibenzyl D-glutamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.